Cas no 2228398-35-2 (3-amino-1-(2-methylpyridin-4-yl)cyclobutane-1-carboxylic acid)

3-Amino-1-(2-methylpyridin-4-yl)cyclobutane-1-carboxylic acid is a specialized cyclobutane derivative featuring both amino and carboxylic acid functional groups, along with a 2-methylpyridin-4-yl substituent. This structure makes it a valuable intermediate in medicinal chemistry, particularly for the synthesis of novel bioactive compounds. The presence of the pyridine ring enhances its potential as a ligand in metal coordination chemistry, while the cyclobutane scaffold offers conformational rigidity, advantageous for drug design. Its bifunctional nature allows for further derivatization, enabling applications in peptidomimetics and small-molecule inhibitors. The compound exhibits high purity and stability under standard conditions, making it suitable for research and industrial use.
3-amino-1-(2-methylpyridin-4-yl)cyclobutane-1-carboxylic acid structure
2228398-35-2 structure
Product Name:3-amino-1-(2-methylpyridin-4-yl)cyclobutane-1-carboxylic acid
CAS No:2228398-35-2
MF:C11H14N2O2
MW:206.241062641144
CID:6358511
PubChem ID:165790402
Update Time:2025-10-30

3-amino-1-(2-methylpyridin-4-yl)cyclobutane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-amino-1-(2-methylpyridin-4-yl)cyclobutane-1-carboxylic acid
    • EN300-1735358
    • 2228398-35-2
    • Inchi: 1S/C11H14N2O2/c1-7-4-8(2-3-13-7)11(10(14)15)5-9(12)6-11/h2-4,9H,5-6,12H2,1H3,(H,14,15)
    • InChI Key: UITWHOVVUPOYSC-UHFFFAOYSA-N
    • SMILES: OC(C1(C2C=CN=C(C)C=2)CC(C1)N)=O

Computed Properties

  • Exact Mass: 206.105527694g/mol
  • Monoisotopic Mass: 206.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.1
  • Topological Polar Surface Area: 76.2Ų

3-amino-1-(2-methylpyridin-4-yl)cyclobutane-1-carboxylic acid Pricemore >>

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Additional information on 3-amino-1-(2-methylpyridin-4-yl)cyclobutane-1-carboxylic acid

3-Amino-1-(2-Methylpyridin-4-Yl)Cyclobutane-1-Carboxylic Acid: A Comprehensive Overview

The compound 3-amino-1-(2-methylpyridin-4-yl)cyclobutane-1-carboxylic acid (CAS No. 2228398-35-2) is a fascinating molecule with a unique structure and potential applications in various fields. This compound belongs to the class of bicyclic compounds, featuring a cyclobutane ring fused with a pyridine moiety. The presence of an amino group and a carboxylic acid group introduces additional functional diversity, making it a versatile molecule for further chemical modifications and biological studies.

Recent studies have highlighted the importance of cyclobutane rings in medicinal chemistry due to their ability to induce strain, which can enhance binding affinity in drug design. The pyridine ring, on the other hand, is known for its aromaticity and ability to participate in hydrogen bonding, making it a valuable component in bioactive molecules. The combination of these features in 3-amino-1-(2-methylpyridin-4-yl)cyclobutane-1-carboxylic acid positions it as a promising candidate for drug discovery and development.

One of the most notable applications of this compound is in the field of antimicrobial agents. Researchers have explored its potential as an inhibitor of bacterial enzymes, such as β-lactamases, which are responsible for antibiotic resistance. The cyclobutane ring in the molecule has been shown to interact effectively with the active sites of these enzymes, suggesting its role as a lead compound for developing novel antibiotics.

In addition to its antimicrobial properties, 3-amino-1-(2-methylpyridin-4-yl)cyclobutane-1-carboxylic acid has also been investigated for its anti-inflammatory activity. Studies have demonstrated that this compound can modulate the expression of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are key players in inflammatory diseases like arthritis and inflammatory bowel disease. These findings underscore its potential as a therapeutic agent for inflammatory conditions.

The synthesis of this compound involves a multi-step process that combines organic synthesis techniques with advanced catalytic methods. One common approach involves the coupling of an amino acid derivative with a pyridine-containing substrate, followed by cyclization to form the cyclobutane ring. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure versions of this compound, which is crucial for pharmacological studies.

From an environmental perspective, the biodegradability and toxicity profiles of 3-amino-1-(2-methylpyridin-4-yl)cyclobutane-1-carboxylic acid have been assessed to ensure its safety for use in pharmaceutical applications. Preliminary studies indicate that the compound exhibits low toxicity towards mammalian cells, making it suitable for further preclinical testing.

In conclusion, 3-amino-1-(2-methylpyridin-4-y l)cyclobutane -1-carboxylic acid (CAS No. 2228398 - 35 - 2) is a multifaceted compound with significant potential in drug discovery and development. Its unique structure, combined with recent advances in synthetic methods and biological studies, positions it as a valuable tool for addressing unmet medical needs. As research continues to unfold, this compound is expected to play an increasingly important role in the development of novel therapeutic agents.

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